(2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one

Description

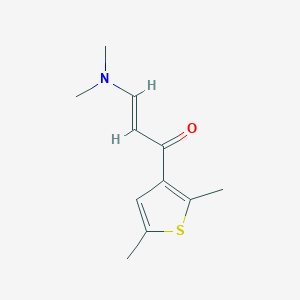

The compound (2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone system (C=O–C=C). Its structure comprises a 2,5-dimethylthiophene ring linked to a propenone moiety substituted with a dimethylamino group at the β-position (Figure 1). Chalcones are widely studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)5-6-12(3)4/h5-7H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKKHDSEKWKGAJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(S1)C)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, also known as a derivative of dimethylaminopropenone, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of approximately 209.308 g/mol. The compound features a dimethylamino group attached to a thiophene ring, which contributes to its chemical reactivity and biological properties.

Structural Characteristics

The crystal structure analysis reveals that the compound exists in two independent molecular forms within the asymmetric unit. Key structural features include:

- Planarity of the dimethylamino group.

- Formation of dimers through C—H···O hydrogen bonding.

- Dihedral angles between various components indicating the spatial arrangement of substituents .

Synthesis

The synthesis typically involves a reaction between 3-acetyl-2,5-dimethylthiophene and N,N-dimethylbenzaldehyde in an alkaline medium. The process yields the target compound with a high purity level and good yield (approximately 86%) after recrystallization .

Antimicrobial Properties

Studies indicate that derivatives of dimethylaminopropenone exhibit significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been evaluated against various strains, showing promising results in vitro. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

Research has explored the cytotoxic effects of this compound on cancer cell lines. In particular:

- Case Study : A study reported that treatment with this compound resulted in reduced cell viability in several cancer types, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cellular membranes in microbial cells.

Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₁₅NOS and a CAS number of 67382-37-0. Its structure includes a dimethylamino group and a thiophene moiety, which contribute to its reactivity and potential applications in different domains.

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one exhibit anticancer properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving cell membrane permeability, which is crucial for drug efficacy. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with microbial membranes, leading to disruption and cell death. Specific studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Photonic Applications

Due to its unique electronic properties, this compound has been studied for applications in photonics. The thiophene ring system allows for significant light absorption and fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs) and laser dyes. Research has shown that this compound can be incorporated into polymer matrices to enhance their optical properties.

Photostability Studies

The stability of this compound under UV light exposure has been a focus of research. Its photostability is crucial for applications in coatings and materials that require prolonged exposure to sunlight without degradation. Studies indicate that modifications to the thiophene structure can enhance stability while maintaining desirable optical characteristics.

Building Block for Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as Michael additions and aldol reactions. This versatility makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Case Studies

Comparison with Similar Compounds

Key Structural Features :

- Thiophene Substituents : The 2,5-dimethyl groups on the thiophene ring increase steric bulk and may influence crystal packing .

- Dimethylamino Group: The –N(CH₃)₂ substituent at the β-position enhances electron density in the enone system, affecting conjugation and reactivity .

- Planarity: The (2E)-configuration ensures coplanarity of the enone system, critical for π-π stacking interactions in biological targets .

Structural and Electronic Comparisons

Chalcone derivatives vary in substituents on aromatic rings, which dictate electronic, steric, and biological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Substituent Effects on Chalcone Derivatives

*Calculated molecular weight.

Key Observations :

Electron-Donating vs. In contrast, nitro (–NO₂) or chloro (–Cl) substituents (e.g., ) reduce electron density, favoring electrophilic reactivity. Methoxy (–OCH₃) groups in balance electron donation and steric effects, contributing to antioxidant activity.

Steric and Conformational Effects: Bulky substituents (e.g., 2,5-dimethylthiophene in the target compound) reduce molecular planarity, as seen in dihedral angles of 7.14°–56.26° in fluorinated analogs . This impacts crystal packing and binding to biological targets. Dichloro substituents in introduce steric hindrance, reflected in its triclinic crystal system (a = 7.26 Å, β = 79.71°) compared to simpler monoclinic systems in non-halogenated chalcones.

Biological Activity Trends: Methoxy and dimethylamino groups correlate with antioxidant activity (e.g., DPPH scavenging in ), while halogenated derivatives (e.g., ) may prioritize antimicrobial effects due to increased lipophilicity.

Crystallographic and Computational Insights

Crystallographic studies of related compounds utilize tools like SHELXL , ORTEP-3 , and WinGX for structure refinement. For example:

- The compound in (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one crystallizes in a monoclinic system (R factor = 0.047), with a mean C–C bond length of 0.004 Å, indicating high precision.

- In , the dichloro-thiophene derivative adopts a triclinic lattice (V = 747.2 ų), with hydrogen bonding patterns analyzed via Hirshfeld surfaces .

Hypothesized Properties of the Target Compound

- Solubility: The dimethylamino group may improve aqueous solubility compared to halogenated analogs.

- Bioactivity: Potential antioxidant/antimicrobial activity akin to methoxy-substituted chalcones , though direct data is lacking.

- Crystal Structure: Likely non-planar due to steric effects from 2,5-dimethylthiophene, similar to .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a substituted thiophene carbonyl derivative reacts with a dimethylamino-substituted acetophenone in the presence of a base (e.g., NaOH or KOH) under reflux. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical to minimize side reactions like retro-aldol decomposition. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the (2E)-configuration and planar geometry of the α,β-unsaturated ketone. For example, triclinic crystal systems (space group P1) with lattice parameters a = 7.26 Å, b = 8.11 Å, and c = 13.48 Å have been reported for analogous thiophene-based enones .

- NMR spectroscopy : H NMR confirms the E-configuration via coupling constants ( = 12–16 Hz for trans-vinylic protons). C NMR identifies carbonyl (δ ~190 ppm) and thiophene ring carbons (δ ~125–140 ppm) .

- IR spectroscopy : Strong absorption bands near 1660 cm (C=O stretch) and 1580 cm (C=C stretch) validate the enone system .

Q. How can researchers initially screen this compound for biological activity in academic settings?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs. For example:

- Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus (thiophene derivatives often exhibit moderate activity due to sulfur’s electronegativity) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 10–100 µM, with IC calculations .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylthiophene and dimethylamino groups influence the compound’s reactivity in photochemical or electrochemical studies?

- Methodological Answer :

- DFT calculations : Analyze HOMO-LUMO gaps to predict charge-transfer behavior. The dimethylamino group (electron-donating) lowers the LUMO energy, enhancing electrophilicity at the carbonyl group.

- Cyclic voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF) to identify reduction peaks near −1.2 V (enone system) and oxidation peaks linked to the thiophene moiety .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Reproduce assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., epoxides or hydroxylated derivatives) that may interfere with bioactivity .

- Target specificity : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to proposed targets (e.g., HIV protease or COX-2) .

Q. How can researchers design derivatives to improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Pro-drug synthesis : Introduce ester or amide groups at the carbonyl to reduce hydrolysis rates.

- Steric shielding : Add substituents (e.g., methyl or methoxy groups) ortho to the enone to hinder nucleophilic attack .

- pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–10) monitored by HPLC to identify labile sites .

Q. What computational methods are recommended to predict intermolecular interactions in crystal packing or protein binding?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O or π-π stacking) using CrystalExplorer software, referencing analogous crystal structures (e.g., monoclinic P2/c systems with V = 2950 Å) .

- Molecular dynamics simulations : Use AMBER or GROMACS to model protein-ligand binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.